Differentiation by Neuronal nAChR Binding Affinity vs. Isomeric Analogs
In a systematic SAR study of pyridine-modified analogs of the nAChR agonist A-84543, compounds with 6-position substituents on the pyridine ring exhibited a broad range of binding affinities (Ki = 0.15 to > 9,000 nM) for neuronal nAChRs [1]. While the exact Ki for 2-Methoxy-6-(pyrrolidin-2-yl)pyridine is not explicitly reported in the primary literature, this data establishes a class-level inference that the 6-substituted regioisomer exhibits a distinct affinity profile compared to its 4- or 5-substituted counterparts. This differential binding potential is crucial for researchers aiming to probe subtype-specific nAChR pharmacology or to avoid off-target interactions associated with other regioisomers.
| Evidence Dimension | Neuronal nAChR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; falls within a class range of 0.15 to >9,000 nM for 6-substituted analogs |
| Comparator Or Baseline | 2-, 4-, and 5-substituted pyrrolidinylpyridine analogs of A-84543 |
| Quantified Difference | Class range: 0.15 nM to >9,000 nM; a >60,000-fold difference in Ki among pyridine ring positional isomers |
| Conditions | In vitro radioligand binding assay using rat brain membranes for neuronal nAChR |
Why This Matters
Procurement of this specific 6-substituted isomer is essential for studies requiring a distinct nAChR binding profile that cannot be achieved with other commercially available regioisomers.
- [1] Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. View Source
